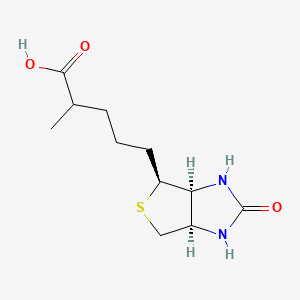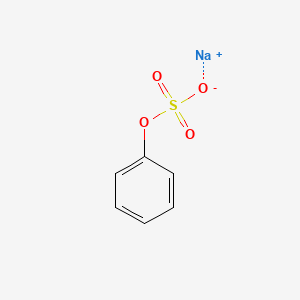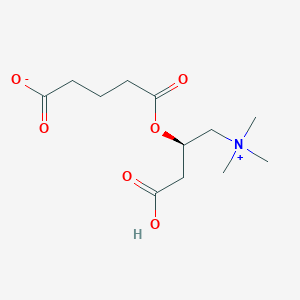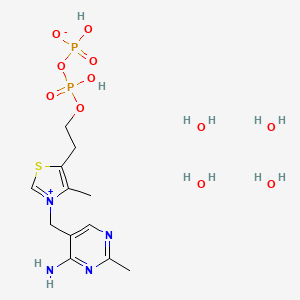
1, 26-Dihydroxy Vitamin D3
Übersicht
Beschreibung
1, 26-Dihydroxy Vitamin D3, also referred to as Calcitriol, is the most biologically active metabolite of vitamin D. It’s produced in proximal tubular cells in the kidney . It plays a crucial role in various physiological functions, including DNA regulation, signal transduction , and calcium absorption and deposition . It also has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .
Synthesis Analysis
The synthesis of 1, 26-Dihydroxy Vitamin D3 involves several steps. An efficient and alternative convergent synthesis of 1, 26-Dihydroxy Vitamin D3 features a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate 3 (A-ring fragment) with an alkenyl metal intermediate 2 (CD-side chain fragment) .
Molecular Structure Analysis
The molecular structure of 1, 26-Dihydroxy Vitamin D3 is crucial for understanding its biological activity. Crystallography is important to understanding how differences between 1, 26-Dihydroxy Vitamin D3 and analogue-provoked structural changes to the vitamin D receptor may underlie their different activity profiles .
Chemical Reactions Analysis
The chemical reactions involving 1, 26-Dihydroxy Vitamin D3 are complex and involve multiple steps. For instance, upon activated-PKA signaling due to PTH, the 1 (OH)ase gene is transactivated through recruitment of the HAT co-activator complex to VDIR bound to 1 nVDRE, leading to increased serum concentrations of 1,25(OH)2D3 .
Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Synthesis
The 1α-hydroxy derivative of vitamin D3, chemically synthesized and tested, shows comparable biological activity to 1,25-dihydroxyvitamin D3. It stimulates intestinal calcium transport and bone calcium mobilization, highlighting its significant role in bone and calcium metabolism (Holick, Semmler, Schnoes, & DeLuca, 1973).
2. Antiproliferative Effects and Cancer Research
1,25-Dihydroxyvitamin D3 acts as a major regulator in bone and calcium homeostasis and shows potential in inhibiting the proliferation of normal and malignant cells. Its analogs have been synthesized to reduce cancer cell proliferation, with some showing promise in animal models of cancer (Leyssens, Verlinden, & Verstuyf, 2014).
3. Immunomodulatory Effects
1,25-Dihydroxyvitamin D3 serves as a paracrine factor in the immune system, produced by monocytes, and affecting cellular components of the immune defense system. Its analogs share immunological effects but have reduced impact on calcium and bone metabolism, making them potential immunomodulatory drugs (Casteels, Bouillon, Waer, & Mathieu, 1995).
4. Vitamin D Receptor Mechanisms
The genomic mechanism of 1,25-Dihydroxvitamin D3 action involves binding to specific DNA sequences via the vitamin D receptor/retinoic X receptor complex. This mechanism regulates gene activity and has implications in diseases like idiopathic infantile hypercalcemia and autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).
5. Role in Treating Psoriasis
Clinical applications of 1,25-Dihydroxyvitamin D3 have been noted in treating disorders like vitamin D dependent rickets, renal osteodystrophy, and notably in psoriasis treatment. Its analogs have also been used in osteoporosis treatment (Holick, Pèrez, & Raab, 1992).
6. Suppression of Autoimmune Diseases
1,25-Dihydroxyvitamin D3 has demonstrated potential in preventing autoimmune diseases in animal models, such as NOD mice, an animal model of human autoimmune diabetes. This suggests its broader implications in managing autoimmune conditions (Mathieu, Waer, Laureys, Rutgeerts, & Bouillon, 1994).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVBAXFIVSUFW-IQLPMBEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747685 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1, 26-Dihydroxy Vitamin D3 | |
CAS RN |
300692-92-6 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)
